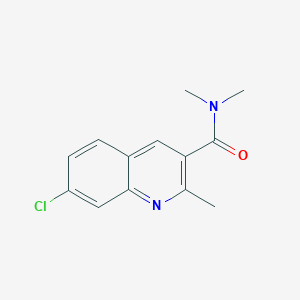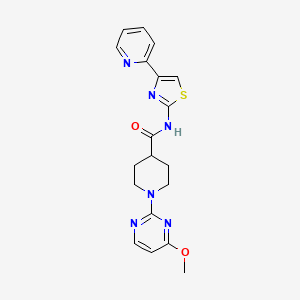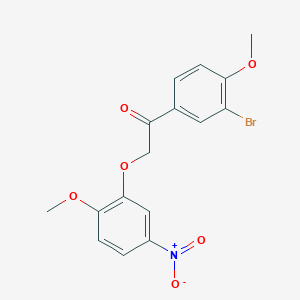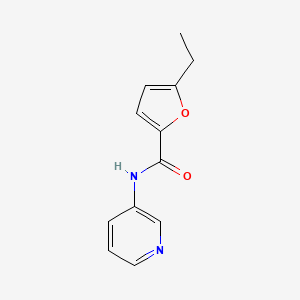
7-chloro-N,N,2-trimethylquinoline-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-chloro-N,N,2-trimethylquinoline-3-carboxamide, also known as CTK3, is a synthetic compound that has shown promising results in scientific research. It belongs to the family of quinoline carboxamides and has been studied extensively for its potential use in various fields of medicine.
Wirkmechanismus
The mechanism of action of 7-chloro-N,N,2-trimethylquinoline-3-carboxamide is not fully understood, but it is believed to act on various targets in the body. It has been shown to inhibit the activity of enzymes such as COX-2 and MMP-9, which are involved in inflammation and cancer progression. It has also been shown to activate the Nrf2 pathway, which is involved in cellular defense against oxidative stress.
Biochemical and Physiological Effects:
7-chloro-N,N,2-trimethylquinoline-3-carboxamide has been shown to have various biochemical and physiological effects in the body. It has been shown to reduce the levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. It has also been shown to increase the levels of antioxidants such as glutathione and superoxide dismutase. In addition, 7-chloro-N,N,2-trimethylquinoline-3-carboxamide has been shown to improve mitochondrial function and reduce oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 7-chloro-N,N,2-trimethylquinoline-3-carboxamide in lab experiments is its high purity and stability. It can be easily synthesized and purified, which makes it a reliable compound for scientific research. However, one of the limitations of using 7-chloro-N,N,2-trimethylquinoline-3-carboxamide is its low solubility in water, which can make it difficult to administer in certain experiments.
Zukünftige Richtungen
There are several future directions for the research on 7-chloro-N,N,2-trimethylquinoline-3-carboxamide. One area of interest is its potential use as a therapeutic agent in cancer treatment. Further studies are needed to elucidate its mechanism of action and to determine its efficacy in clinical trials. Another area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Further studies are needed to determine its safety and efficacy in animal models and clinical trials. Lastly, there is a need for further research on the pharmacokinetics and pharmacodynamics of 7-chloro-N,N,2-trimethylquinoline-3-carboxamide to optimize its therapeutic potential.
Synthesemethoden
The synthesis of 7-chloro-N,N,2-trimethylquinoline-3-carboxamide involves the reaction of 7-chloroquinoline-3-carboxylic acid with N,N,2-trimethylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide. The resulting product is then purified using column chromatography to obtain pure 7-chloro-N,N,2-trimethylquinoline-3-carboxamide.
Wissenschaftliche Forschungsanwendungen
7-chloro-N,N,2-trimethylquinoline-3-carboxamide has been studied for its potential use as a therapeutic agent in various fields of medicine. It has shown promising results in the treatment of cancer, neurodegenerative diseases, and inflammation. In cancer research, 7-chloro-N,N,2-trimethylquinoline-3-carboxamide has been shown to inhibit the growth of cancer cells and induce apoptosis. In neurodegenerative disease research, 7-chloro-N,N,2-trimethylquinoline-3-carboxamide has been shown to protect neurons from damage and improve cognitive function. In inflammation research, 7-chloro-N,N,2-trimethylquinoline-3-carboxamide has been shown to reduce inflammation and oxidative stress.
Eigenschaften
IUPAC Name |
7-chloro-N,N,2-trimethylquinoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O/c1-8-11(13(17)16(2)3)6-9-4-5-10(14)7-12(9)15-8/h4-7H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAGVPMBRJLJQFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C2C=CC(=CC2=N1)Cl)C(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-chloro-N,N,2-trimethylquinoline-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(5-chloro-2-fluorophenyl)-2-[[4-(2-methoxyethyl)-5-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B7538882.png)
![2-(2,4-dimethylquinolin-3-yl)-N-[(2-pyrazol-1-ylpyridin-3-yl)methyl]acetamide](/img/structure/B7538890.png)
![1-[2-[2,5-dimethyl-1-(2-phenylethyl)pyrrol-3-yl]-2-oxoethyl]-N-(2-methoxyethyl)piperidine-4-carboxamide](/img/structure/B7538900.png)
![(4-Chloro-1-methylpyrrol-2-yl)-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]methanone](/img/structure/B7538923.png)



![N-[2-(methanesulfonamido)phenyl]-2-[4-(2-oxopyrrolidin-1-yl)phenoxy]acetamide](/img/structure/B7538952.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[ethyl-[2-(N-methylanilino)-2-oxoethyl]amino]acetamide](/img/structure/B7538957.png)
![N-[5-chloro-2-(4-methylpiperazin-1-yl)phenyl]-6-methylpyridine-2-carboxamide](/img/structure/B7538965.png)
![4-[3-(4-Chlorophenyl)-5-oxo-1,2,4-oxadiazol-4-yl]butanenitrile](/img/structure/B7538973.png)
